2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a methylsulfonyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the acetamide group: This step often involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Incorporation of the methylsulfonyl group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or acetamide moieties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and quinoline groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(3,4-dihydro-2H-quinolin-7-yl)acetamide: Lacks the methylsulfonyl group.
2-(4-bromophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide: Contains a bromophenyl group instead of a chlorophenyl group.
2-(4-chlorophenyl)-N-(1-methylsulfonyl-2H-quinolin-7-yl)acetamide: Lacks the dihydro moiety in the quinoline ring.
Uniqueness
The presence of the methylsulfonyl group in 2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can significantly influence its chemical reactivity and biological activity, making it unique compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-25(23,24)21-10-2-3-14-6-9-16(12-17(14)21)20-18(22)11-13-4-7-15(19)8-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQXTZSOVYEESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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